molecular formula C11H15NO B10895635 (1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine

(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine

Cat. No.: B10895635
M. Wt: 177.24 g/mol
InChI Key: CIRGNVSWLZMWDT-FMIVXFBMSA-N
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Description

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(NE)-N-[1-(4-propan-2-ylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)9(3)12-13/h4-8,13H,1-3H3/b12-9+

InChI Key

CIRGNVSWLZMWDT-FMIVXFBMSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/O)/C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)-1-ethanone oxime can be synthesized through the reaction of 1-(4-isopropylphenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows: [ \text{1-(4-Isopropylphenyl)-1-ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{1-(4-Isopropylphenyl)-1-ethanone oxime} + \text{HCl} ]

Industrial Production Methods: Industrial production of 1-(4-isopropylphenyl)-1-ethanone oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: 1-(4-Isopropylphenyl)-1-ethanamine.

    Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

1-(4-Isopropylphenyl)-1-ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-1-ethanone oxime exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

    1-(4-Isopropylphenyl)-1-ethanone: The parent ketone from which the oxime is derived.

    1-(4-Isopropylphenyl)-1-ethanamine: The reduced form of the oxime.

    4-Isopropylbenzaldehyde oxime: Another oxime with a similar structure but derived from a different parent compound.

Uniqueness: 1-(4-Isopropylphenyl)-1-ethanone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its isopropyl group and oxime functionality make it a versatile compound in synthetic chemistry and various industrial applications.

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